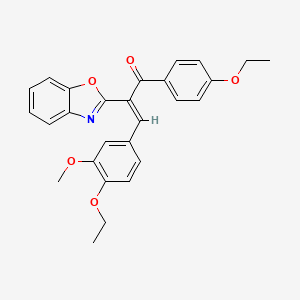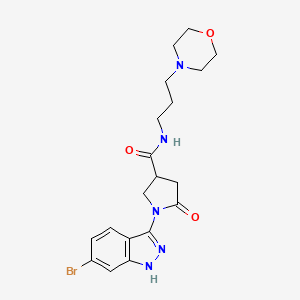
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: benzoxazole derivative , is a complex organic compound with an intriguing structure. Let’s break it down:
- The benzoxazole moiety consists of a benzene ring fused to an oxazole ring.
- The compound features two ethoxy (C₂H₅O-) groups and one methoxy (CH₃O-) group, which contribute to its overall structure.
- The prop-2-en-1-one fragment indicates a ketone group attached to the central carbon-carbon double bond.
Preparation Methods
Synthetic Routes:
Heterocyclic Synthesis:
Ketone Formation:
Industrial Production:
- While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale synthesis.
Chemical Reactions Analysis
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one: participates in several chemical reactions:
Oxidation: The ketone group is susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the ketone can yield a corresponding alcohol.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Major Products: These reactions lead to various derivatives, including alcohols, ethers, and substituted benzoxazoles.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: The compound’s bioactivity may be investigated, such as its potential as an enzyme inhibitor or ligand.
Medicine: It could serve as a lead compound for drug development, targeting specific pathways.
Industry: Applications in materials science, dyes, or pharmaceuticals are possible.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It might interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of benzoxazole, ketone, and ether groups sets it apart.
Similar Compounds: Other benzoxazole derivatives, such as 2-phenylbenzoxazole and 2-methylbenzoxazole, share structural features.
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H25NO5/c1-4-31-20-13-11-19(12-14-20)26(29)21(27-28-22-8-6-7-9-23(22)33-27)16-18-10-15-24(32-5-2)25(17-18)30-3/h6-17H,4-5H2,1-3H3/b21-16- |
InChI Key |
CNBPTNLKEVJVCM-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(furan-2-ylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146730.png)
![4-ethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11146732.png)
![2-(4-bromo-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11146736.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B11146754.png)
![N-[(3-hexyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-phenylalanine](/img/structure/B11146761.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11146763.png)
![11-(4-ethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11146764.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11146772.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11146780.png)
![7-Methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146790.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146796.png)
![2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146802.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146811.png)
